molecular formula C26H18N2Na2O6S2 B146801 Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate CAS No. 52698-84-7

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Cat. No.: B146801
CAS No.: 52698-84-7
M. Wt: 564.5 g/mol
InChI Key: RNGKZLRAVYPLJC-UHFFFAOYSA-L
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Description

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is a useful research compound. Its molecular formula is C26H18N2Na2O6S2 and its molecular weight is 564.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (abbreviated as Na-DMPDS) is a synthetic compound belonging to the family of phenanthroline derivatives. This compound has garnered interest due to its potential biological activities, particularly in fields such as antimicrobial and antitumor research. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology.

Na-DMPDS has the following chemical characteristics:

  • Molecular Formula : C26H18N2Na2O6S2
  • Molecular Weight : 564.54 g/mol
  • CAS Number : 121560-02-9
  • Purity : Typically ≥99% (HPLC)
PropertyValue
Molecular FormulaC26H18N2Na2O6S2
Molecular Weight564.54 g/mol
CAS Number121560-02-9
Purity≥99% (HPLC)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Na-DMPDS. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for Na-DMPDS against MRSA have been reported in the range of 15.6 to 62.5 µg/mL .

Antitumor Activity

In vitro studies have demonstrated that Na-DMPDS possesses cytotoxic effects against several cancer cell lines. The compound was tested on human ovarian carcinoma cells (MA148) and showed a dose-dependent decrease in cell viability, with IC50 values indicating its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of Na-DMPDS can be attributed to its structural features. The presence of multiple aromatic rings and sulfonate groups enhances its interaction with biological targets. SAR studies suggest that modifications in the phenanthroline structure can significantly alter its bioactivity profile .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Na-DMPDS against a panel of bacteria. The results indicated that Na-DMPDS exhibited potent antibacterial activity with a favorable therapeutic index, making it a candidate for further development in antimicrobial drug formulations .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, Na-DMPDS was tested on various human cell lines, including HepG2 and A549 cells. The findings revealed that while Na-DMPDS effectively inhibited cell proliferation, it maintained a relatively low cytotoxic profile against normal cells, suggesting its potential for selective targeting of cancerous cells .

Properties

IUPAC Name

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGKZLRAVYPLJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338898
Record name Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
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Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Bathocuproine disulfonic acid, disodium salt
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CAS No.

52698-84-7, 98645-85-3
Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2)
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Record name Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt
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